N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-substituted aromatic ring, a pyrrolidinone moiety, and an acetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 2-pyrrolidinone.
Acylation Reaction: The 3-chloro-2-methylaniline undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-2-methylphenyl)chloroacetamide.
Cyclization: The intermediate N-(3-chloro-2-methylphenyl)chloroacetamide is then reacted with 2-pyrrolidinone under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone moiety to a hydroxyl group.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- N-(2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)propionamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-10(14)4-2-5-11(9)15-12(17)8-16-7-3-6-13(16)18/h2,4-5H,3,6-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPBMHWBCPOEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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